

# DL-Mannitol-13C CAS number and chemical identifiers.

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## Compound of Interest

Compound Name: *DL-Mannitol-13C*

Cat. No.: *B15555174*

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## In-Depth Technical Guide to DL-Mannitol-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-Mannitol-13C**, a stable isotope-labeled sugar alcohol. The guide details its chemical identifiers, physicochemical properties, synthesis, and key applications in research and drug development. It also includes detailed experimental protocols and visualizations of relevant metabolic pathways and experimental workflows.

## Chemical Identifiers and Properties

**DL-Mannitol-13C** is a racemic mixture of D-Mannitol-13C and L-Mannitol-13C. The position of the 13C label can vary, but this guide will focus on the generally available forms. It's important to note that the CAS number 132144-93-5 has been associated with **DL-Mannitol-13C** by some suppliers, while others may use it for D-Sorbitol-1-13C, so verification with the supplier is recommended. The properties of the racemate can differ from the individual enantiomers.

Table 1: Chemical Identifiers for Mannitol and its Isotopologues

Identifier	DL-Mannitol-13C	D-Mannitol	D-Mannitol-1-13C
CAS Number	132144-93-5	69-65-8	132202-29-0
Molecular Formula	C <sub>5</sub> <sup>13</sup> CH <sub>14</sub> O <sub>6</sub>	C <sub>6</sub> H <sub>14</sub> O <sub>6</sub>	C <sub>5</sub> <sup>13</sup> CH <sub>14</sub> O <sub>6</sub>
Molecular Weight	~183.16 g/mol	182.17 g/mol	183.16 g/mol
InChI Key	FBPFZTCFMRRESA-UHFFFAOYSA-N	FBPFZTCFMRRESA-KVTDHHQDSA-N	FBPFZTCFMRRESA-CCCNNFAYSA-N
SMILES	<chem>OCC(O)C(O)C(O)C(O)[13CH2]O</chem>	<chem>C(C(C(C(C(CO)O)O)O)O)O</chem>	<chem>O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO</chem>

Table 2: Physicochemical Properties

Property	DL-Mannitol	D-Mannitol
Physical Form	White crystalline powder	White, odorless crystalline powder or granules[1]
Melting Point	167-170 °C	166-168 °C[1]
Solubility	Soluble in water	Soluble in water, slightly soluble in ethanol[2]
Optical Rotation [α] <sub>D</sub>	0° (racemic)	+23° to +24° (in water)
Hygroscopicity	Low	Low[3]

## Synthesis of DL-Mannitol-13C

The synthesis of **DL-Mannitol-13C** involves the preparation of the 13C-labeled D- and L-enantiomers, followed by their combination in equimolar amounts.

A common strategy for producing 13C-labeled sugars is to start with a commercially available 13C-labeled precursor, such as [1-13C]glucose or uniformly labeled [U-13C]glucose.

- **D-Mannitol-13C Synthesis:** This can be achieved through the hydrogenation of 13C-labeled fructose over a nickel catalyst. The 13C-labeled fructose is typically derived from 13C-labeled starch or sucrose.
- **L-Mannitol-13C Synthesis:** The L-enantiomer is generally obtained through the reduction of L-mannono-1,4-lactone. To introduce the 13C label, the synthesis would need to start from a 13C-labeled precursor that can be converted to L-mannose.
- **DL-Mannitol-13C Preparation:** DL-Mannitol is obtained by combining D-mannitol with a sample of L-mannitol.[4] Therefore, 13C-labeled DL-Mannitol would be prepared by mixing the individually synthesized 13C-labeled D- and L-enantiomers.

## Applications in Research and Drug Development

Stable isotope-labeled compounds like **DL-Mannitol-13C** are invaluable tools in various scientific disciplines.

- **Internal Standard for Mass Spectrometry:** **DL-Mannitol-13C** can be used as an internal standard for the quantification of unlabeled mannitol in biological matrices such as plasma and urine by LC-MS/MS.[5] The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing high accuracy and precision.[6] However, for chiral separations of D-mannitol, the use of a racemic DL-mannitol internal standard may not be ideal if the enantiomers separate chromatographically. For non-chiral methods, it is generally acceptable.
- **Metabolic Flux Analysis (MFA):** In organisms that metabolize mannitol, such as fungi and bacteria, 13C-labeled mannitol is used as a tracer to elucidate metabolic pathway fluxes.[7] By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the activity of various metabolic routes.
- **Intestinal Permeability Assessment:** 13C-labeled mannitol is a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart.[8] The use of 13C-mannitol avoids interference from endogenous or dietary sources of unlabeled mannitol, leading to more accurate assessments of gut barrier function.

## Experimental Protocols

### Quantification of Mannitol in Biological Samples using LC-MS/MS with DL-Mannitol-13C as an Internal Standard

This protocol provides a general procedure for the analysis of D-mannitol in plasma or urine.

#### Materials:

- **DL-Mannitol-13C** (Internal Standard, IS) stock solution of known concentration.
- Biological matrix (e.g., plasma, urine).
- Protein precipitation solvent (e.g., ice-cold methanol).
- LC-MS/MS system with an appropriate column (e.g., HILIC).

#### Procedure:

- Sample Preparation:
  - Thaw biological samples on ice.
  - To 100  $\mu\text{L}$  of the sample, add a precise volume of the **DL-Mannitol-13C** internal standard stock solution.
  - Perform protein precipitation by adding 400  $\mu\text{L}$  of ice-cold methanol.
  - Vortex the mixture vigorously for 1 minute.
- Centrifugation:
  - Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Extraction:
  - Carefully transfer the supernatant to a new microcentrifuge tube.

- Evaporation & Reconstitution:
  - Evaporate the supernatant to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system.
  - Use an appropriate chromatography method to separate mannitol from other matrix components.
  - Set up the mass spectrometer to monitor the specific mass-to-charge ratio ( $m/z$ ) transitions for both unlabeled D-Mannitol and **DL-Mannitol-13C** (which will have a mass shift, e.g.,  $M+1$  for a single  $^{13}\text{C}$  label).
- Quantification:
  - Construct a calibration curve using known concentrations of unlabeled D-Mannitol spiked with the internal standard.
  - Calculate the concentration of D-Mannitol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## **$^{13}\text{C}$ Metabolic Flux Analysis (MFA) in Cell Culture**

This protocol provides a general framework for a  $^{13}\text{C}$ -MFA experiment using  $^{13}\text{C}$ -labeled mannitol as a tracer in a microbial or cell culture system.

Materials:

- Cell line of interest.
- Appropriate cell culture medium.
- $^{13}\text{C}$ -labeled Mannitol (e.g., D-Mannitol-1- $^{13}\text{C}$  or D-Mannitol-U- $^{13}\text{C}$ ).

- Quenching solution (e.g., 60% methanol, pre-chilled to -40°C).
- Extraction solution (e.g., 75% ethanol, pre-chilled to -20°C).
- GC-MS or LC-MS/MS system.

#### Procedure:

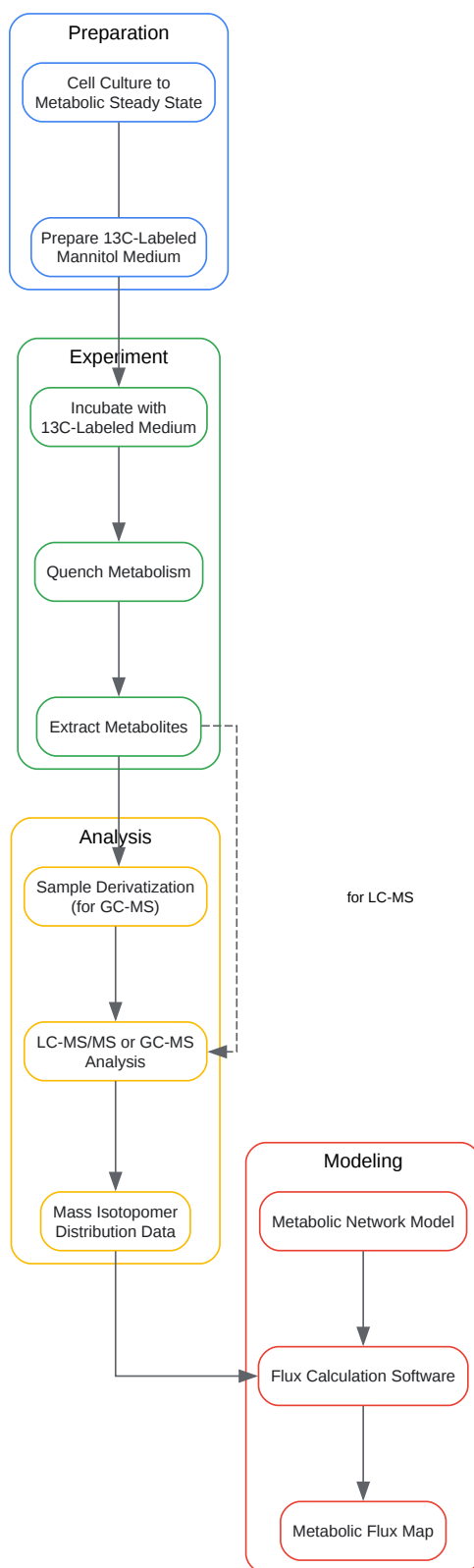
- Cell Culture and Labeling:
  - Culture cells under the desired experimental conditions to reach a metabolic steady state.
  - Prepare the labeling medium by supplementing the base medium with the  $^{13}\text{C}$ -labeled mannitol at a known concentration.
  - Replace the standard medium with the labeling medium and incubate for a duration sufficient to reach an isotopic steady state (typically 18-24 hours, but should be determined empirically).
- Metabolite Quenching and Extraction:
  - Rapidly quench metabolic activity by adding the ice-cold quenching solution to the cell culture.
  - Harvest the cells by centrifugation at a low temperature.
  - Extract intracellular metabolites by resuspending the cell pellet in the cold extraction solution.
  - Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.
- Sample Preparation for Analysis:
  - Dry the metabolite extracts using a lyophilizer or speed vacuum.
  - For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using MTBSTFA).

- Mass Spectrometry Analysis:
  - Analyze the samples using GC-MS or LC-MS/MS to acquire mass isotopomer distributions for key downstream metabolites.
- Data Analysis and Flux Calculation:
  - Correct the raw mass spectrometry data for the natural abundance of  $^{13}\text{C}$ .
  - Use metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model to calculate the metabolic flux values.<sup>[7]</sup>

## Signaling Pathways and Experimental Workflows

### Generalized Workflow for a Metabolic Tracer Experiment

The following diagram illustrates a typical workflow for conducting a metabolic tracer experiment using a  $^{13}\text{C}$ -labeled substrate like mannitol.



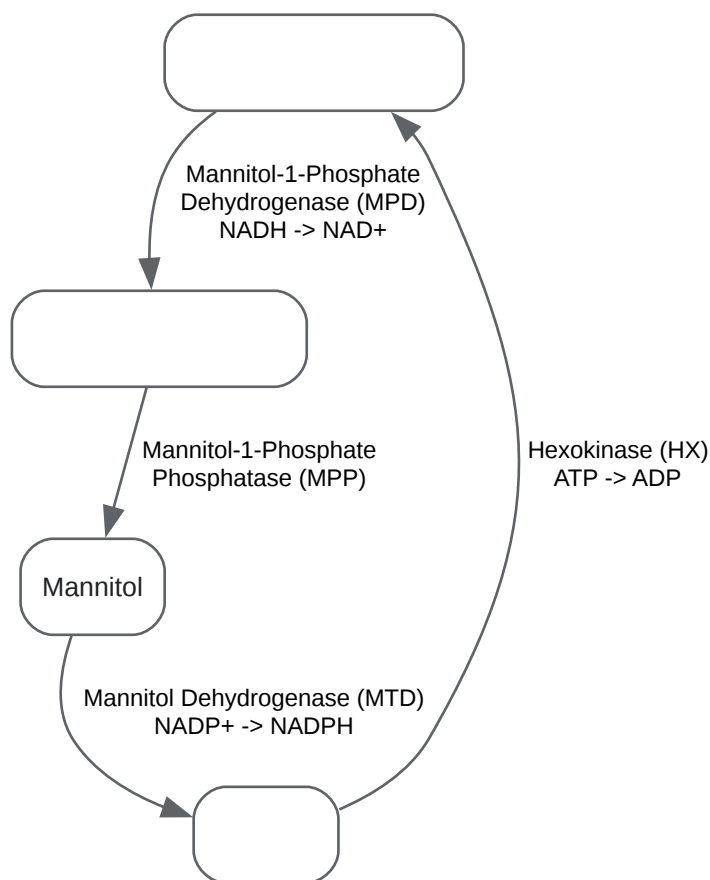
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Generalized workflow for a metabolic tracer experiment.



## Fungal Mannitol Cycle

In many fungi, mannitol is a key carbohydrate involved in stress protection and redox balance. The mannitol cycle interconverts fructose-6-phosphate and mannitol.

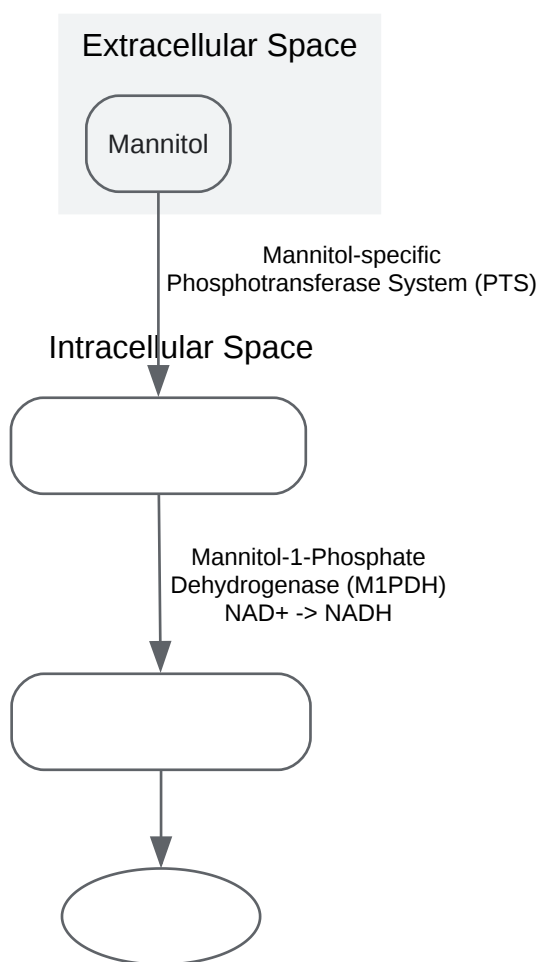


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The Fungal Mannitol Cycle.

## Bacterial Mannitol Metabolism

In many bacteria, mannitol is transported into the cell and phosphorylated, then converted to fructose-6-phosphate, which enters glycolysis.



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Entry of mannitol into bacterial central metabolism.

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